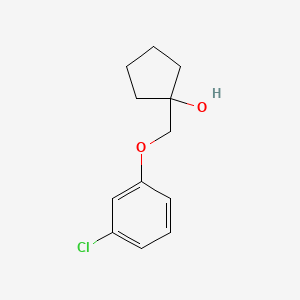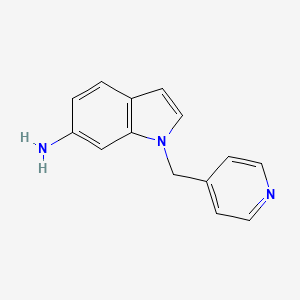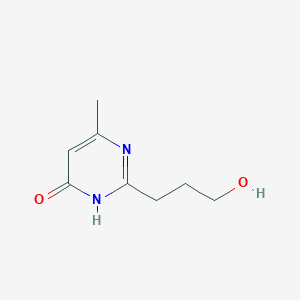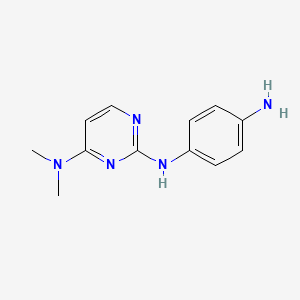![molecular formula C5H10N2 B13346721 1,6-Diazaspiro[3.3]heptane](/img/structure/B13346721.png)
1,6-Diazaspiro[3.3]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Diazaspiro[3.3]heptane is a unique spirocyclic compound characterized by a seven-membered ring containing two nitrogen atoms. This compound has garnered significant interest due to its potential applications in medicinal chemistry and drug design. Its rigid structure and spirocyclic framework make it an attractive candidate for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,6-Diazaspiro[3.3]heptane can be synthesized through several methods. One common approach involves the reaction of azabicyclo[1.1.0]butane with electrophiles to induce spirocyclization. This method typically requires mild reaction conditions and can be performed using flow technology . Another method involves the reduction of β-lactam intermediates using reducing agents such as alane .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1,6-Diazaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrogen atoms in the spirocyclic ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: Formation of reduced derivatives with amine or alkyl groups.
Substitution: Formation of substituted derivatives with various functional groups depending on the electrophile used
Aplicaciones Científicas De Investigación
1,6-Diazaspiro[3.3]heptane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioisostere in drug design, mimicking the structure and function of other biologically active compounds.
Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent and in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
1,6-Diazaspiro[3.3]heptane can be compared with other spirocyclic compounds such as 1-oxa-2,6-diazaspiro[3.3]heptane and 1-azaspiro[3.3]heptane. These compounds share similar structural features but differ in their chemical properties and biological activities. For example, 1-oxa-2,6-diazaspiro[3.3]heptane has an oxygen atom in the ring, which can influence its reactivity and binding affinity .
Comparación Con Compuestos Similares
- 1-oxa-2,6-diazaspiro[3.3]heptane
- 1-azaspiro[3.3]heptane
- 1-benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-ol .
Propiedades
IUPAC Name |
1,6-diazaspiro[3.3]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-2-7-5(1)3-6-4-5/h6-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPXYEYBUROSJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Oxaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13346705.png)






